Cas no 4701-54-6 (16-Deacetylfusidic Acid gamma-Lactone)
16-Deacetylfusidic Acid gamma-Lactone Chemical and Physical Properties
Names and Identifiers
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- 29-Nordammara-17(20),24-dien-21-oicacid, 3,11,16-trihydroxy-, g-lactone, (3a,4a,8a,9b,11a,13a,14b,16b)-
- 16-O-deacetylfusidic acid lactone
- 16-Dafal
- 16-O-Desacetylfusidic acid lactone
- Fusidic acid EP Impurity K
- Fusidic Acid Impurity K(EP)
- 16-Deacetylfusidic Acid gamma-Lactone
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- Inchi: 1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19?,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1
- InChI Key: WESBIDUQKXCXGS-XEVGSQSQSA-N
- SMILES: O[C@@H]1C[C@H]2C3=C(CC/C=C(\C)/C)C(=O)O[C@H]3C[C@]2(C)[C@@]2(C)CCC3[C@H](C)[C@@H](CC[C@]3(C)[C@@H]21)O
Computed Properties
- Exact Mass: 456.32395988 g/mol
- Monoisotopic Mass: 456.32395988 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 3
- Complexity: 899
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 456.7
- XLogP3: 5.7
- Topological Polar Surface Area: 66.8
16-Deacetylfusidic Acid gamma-Lactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D199075-10mg |
16-Deacetylfusidic Acid gamma-Lactone |
4701-54-6 | 10mg |
$333.00 | 2023-05-18 | ||
| TRC | D199075-25mg |
16-Deacetylfusidic Acid gamma-Lactone |
4701-54-6 | 25mg |
$ 100.00 | 2023-09-08 | ||
| TRC | D199075-50mg |
16-Deacetylfusidic Acid gamma-Lactone |
4701-54-6 | 50mg |
$1309.00 | 2023-05-18 | ||
| TRC | D199075-100mg |
16-Deacetylfusidic Acid gamma-Lactone |
4701-54-6 | 100mg |
$ 450.00 | 2023-09-08 | ||
| TRC | D199075-250mg |
16-Deacetylfusidic Acid gamma-Lactone |
4701-54-6 | 250mg |
$ 800.00 | 2023-09-08 |
16-Deacetylfusidic Acid gamma-Lactone Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 16-Deacetylfusidic Acid gamma-Lactone
16-Deacetylfusidic Acid gamma-Lactone (CAS No. 4701-54-6): A Comprehensive Overview
16-Deacetylfusidic Acid gamma-Lactone (CAS No. 4701-54-6) is a derivative of fusidic acid, a naturally occurring antibiotic. This compound has garnered significant attention in pharmaceutical research due to its unique structural properties and potential therapeutic applications. Researchers are particularly interested in its role as an intermediate in the synthesis of novel antimicrobial agents, especially in the era of increasing antibiotic resistance.
The molecular structure of 16-Deacetylfusidic Acid gamma-Lactone features a gamma-lactone ring, which is crucial for its biological activity. This structural motif is commonly found in many bioactive natural products, making it a valuable scaffold for drug discovery. The compound's CAS number 4701-54-6 is frequently searched in scientific databases, reflecting its importance in medicinal chemistry.
One of the most discussed topics in recent years is the global challenge of antimicrobial resistance (AMR). As a derivative of fusidic acid, 16-Deacetylfusidic Acid gamma-Lactone is being studied for its potential to combat resistant bacterial strains. Researchers are exploring its mechanism of action, which involves inhibiting bacterial protein synthesis, a key target in the fight against AMR.
In addition to its antimicrobial properties, 16-Deacetylfusidic Acid gamma-Lactone has shown promise in other therapeutic areas. For instance, recent studies have investigated its anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory conditions. This aligns with the growing interest in multi-target therapeutics, a hot topic in drug development.
The synthesis and purification of 16-Deacetylfusidic Acid gamma-Lactone are subjects of ongoing research. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the compound's purity and structural integrity. These methods are frequently searched by scientists working with this compound.
From a market perspective, the demand for 16-Deacetylfusidic Acid gamma-Lactone is expected to rise, driven by its potential applications in drug development. Pharmaceutical companies and research institutions are increasingly sourcing this compound for preclinical studies. Its CAS number 4701-54-6 is often used in procurement databases to identify and order the compound.
Another area of interest is the compound's role in green chemistry. Researchers are exploring eco-friendly synthesis routes for 16-Deacetylfusidic Acid gamma-Lactone, minimizing the use of hazardous reagents and reducing waste. This aligns with the broader trend toward sustainable pharmaceutical manufacturing, a topic that resonates with environmentally conscious stakeholders.
In summary, 16-Deacetylfusidic Acid gamma-Lactone (CAS No. 4701-54-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activities, make it a valuable candidate for addressing pressing health challenges such as antimicrobial resistance and chronic inflammation. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.
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